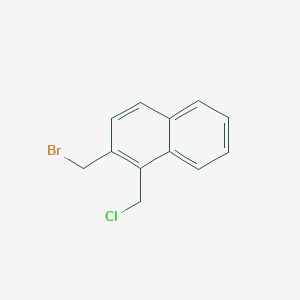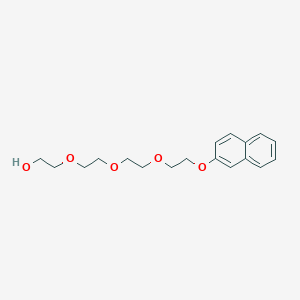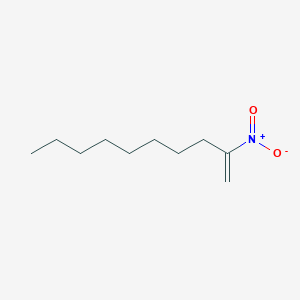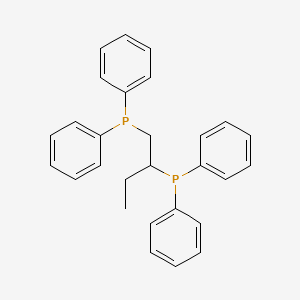![molecular formula C14H16BrNS B14448631 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-71-1](/img/structure/B14448631.png)
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl bromide to form 1-methyl-2-pyridinium bromide.
Introduction of the Sulfanyl Group: The next step involves the reaction of the pyridinium salt with 4-methylbenzyl mercaptan under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Compounds with different nucleophiles replacing the bromide ion.
Applications De Recherche Scientifique
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridine
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium chloride
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium iodide
Uniqueness
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety
Propriétés
| 77148-71-1 | |
Formule moléculaire |
C14H16BrNS |
Poids moléculaire |
310.25 g/mol |
Nom IUPAC |
1-methyl-2-[(4-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
OXPJQXSYFJBDIZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=CC=CC=[N+]2C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










